molecular formula C13H20N4O2S B2387973 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione CAS No. 313470-73-4

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione

Cat. No.: B2387973
CAS No.: 313470-73-4
M. Wt: 296.39
InChI Key: ACJQKHLPWLFRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S and a molecular weight of 296.394 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include purine derivatives and alkylating agents.

    Alkylation: The purine derivative undergoes alkylation with butylsulfanyl and propyl groups under controlled conditions. This step requires the use of a suitable base and solvent to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methylsulfanyl-3-methyl-7-propylpurine-2,6-dione
  • 8-Ethylsulfanyl-3-methyl-7-propylpurine-2,6-dione
  • 8-Propylsulfanyl-3-methyl-7-propylpurine-2,6-dione

Uniqueness

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione is unique due to its specific butylsulfanyl and propyl substitutions, which confer distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-butylsulfanyl-3-methyl-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-4-6-8-20-13-14-10-9(17(13)7-5-2)11(18)15-12(19)16(10)3/h4-8H2,1-3H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQKHLPWLFRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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